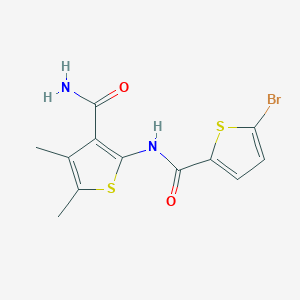

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

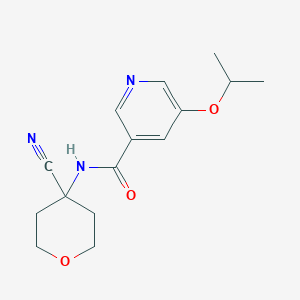

The compound “5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” is a molecular structure with the formula C12H11BrN2O2S2 . It is a functionalized derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have contributed significantly to the growth of materials chemistry and have shown promising developments towards new technologies in electronics . They also have a wide variety of applications in the agrochemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of similar compounds has been achieved using a series of lithiation reactions and a bromination reaction starting from thiophene . These lithiation reactions were carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization for product 4 .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H11BrN2O2S2 and an average mass of 359.262 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature.Aplicaciones Científicas De Investigación

Photostabilization of Poly(vinyl chloride)

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, as a thiophene derivative, shares properties with other thiophene derivatives that have been used to reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. These derivatives function by absorbing UV radiation and dissipating the energy as heat or by transferring energy from excited state PVC to the additive, from where it can be dissipated (Balakit et al., 2015).

Crystal Structure Analysis

Similar compounds have been studied for their crystal structures, which are vital in understanding the molecular geometry and intermolecular interactions. These studies can shed light on the structural features of this compound and how they contribute to its properties and potential applications (Prabhuswamy et al., 2016).

Nonlinear Optical Properties

The compound's thiophene component relates it to other thiophene derivatives that exhibit nonlinear optical (NLO) properties. These properties are crucial in developing materials for photonic devices and other applications where the interaction of material with light is fundamental. The electronic structure and NLO response can be significantly affected by the substituents on the thiophene core, indicating potential for tunable optical properties (Ahmad et al., 2021).

Antibacterial and Antifungal Properties

Thiophene derivatives have shown promising antibacterial and antifungal activities, indicating that this compound could have potential in medical or agricultural applications as a biologically active compound. The efficacy of these compounds often depends on their specific structural features and the nature of the substituents (Mabkhot et al., 2017).

Synthesis of Complex Molecules

Compounds containing the thiophene moiety, similar to this compound, are often intermediates in the synthesis of complex molecules with diverse biological activities. The structural complexity and reactivity of thiophene derivatives make them suitable for constructing various heterocyclic compounds (Kanwal et al., 2022).

Direcciones Futuras

Thiophene derivatives have shown a wide variety of applications in fields such as electronics, agrochemicals, and pharmaceuticals . The functionalization of this compound allows for further derivatization, leading to a wide range of potential applications . Future research could focus on exploring these applications and improving the synthesis process.

Propiedades

IUPAC Name |

2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S2/c1-5-6(2)18-12(9(5)10(14)16)15-11(17)7-3-4-8(13)19-7/h3-4H,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHCOMJJJJHJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)

![2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine](/img/structure/B2641715.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2641720.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641722.png)

![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)